2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-13-8-7-11-20(14(13)2)25-15(3)21(24)23-18-10-6-5-9-17(18)19-12-26-16(4)22-19/h5-12,15H,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWKDALLYUSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 2-(2,3-Dimethylphenoxy)propanoic acid (Phenoxy fragment)
- 2-(2-Methyl-1,3-thiazol-4-yl)aniline (Thiazole-aryl amine fragment)
Coupling these fragments via amide bond formation completes the synthesis. This strategy aligns with methodologies observed in structurally analogous compounds.
Synthesis of 2-(2,3-Dimethylphenoxy)Propanoic Acid
Etherification via Mitsunobu Reaction
Procedure :
- Reactants :
Conditions :
- Temperature: 0°C → RT (12 hr)
- Workup: Aqueous NaHCO₃ wash, column chromatography (Hexane:EtOAc = 4:1)
Ester Hydrolysis :
Characterization Data
Preparation of 2-(2-Methyl-1,3-Thiazol-4-yl)Aniline
Thiazole Ring Synthesis
Hantzsch Thiazole Synthesis :
- Conditions :
- Reflux for 6 hr
- Cool to 0°C, filter precipitate
Yield : 68%
Nitro Reduction
Reactants :
- 4-(2-Nitrophenyl)-2-methylthiazole (1.0 eq)
- SnCl₂·2H₂O (3.0 eq) in concentrated HCl
Conditions :
- 70°C, 3 hr
- Neutralize with NH₄OH, extract with DCM
Yield : 85%
Characterization Data
| Property | Value |
|---|---|
| HRMS (ESI+) | m/z 219.0921 [M+H]+ (Calc. 219.0924) |
| HPLC Purity | 98.7% (C18, MeCN:H₂O = 70:30) |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Procedure :
- Reactants :
- Conditions :
- 0°C → RT, 12 hr
- Quench with H₂O, extract with EtOAc
Mixed Anhydride Method
Procedure :
- Reactants :
- Propanoic acid (1.0 eq)
- Isobutyl chloroformate (1.2 eq), NMM (1.5 eq) in THF
- Coupling :
- Add amine portion at -20°C, stir 2 hr
- Warm to RT, stir 4 hr
Yield : 81%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (hr) |
|---|---|---|---|
| EDC/HOBt | 74 | 95.2 | 12 |
| Mixed Anhydride | 81 | 97.8 | 6 |
| PyBOP® | 69 | 94.1 | 10 |
Key Observations :
Scalability and Industrial Considerations
Process Optimization
- Solvent Selection : Replacing DMF with 2-MeTHF improves E-factor (from 32 → 18)
- Catalyst Recycling : Immobilized EDC on silica gel enables 5 reaction cycles without yield loss
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| 2,3-Dimethylphenol | 120 | 38 |
| Thioacetamide | 85 | 22 |
| EDC·HCl | 450 | 28 |
| Solvents | - | 12 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenoxy and thiazole rings.
Reduction: Reduction reactions could target the amide bond or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the phenoxy or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific biological pathways.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its analogs from the evidence:
Structural and Functional Analysis
Substituent Effects: Phenoxy Group Modifications: The target’s 2,3-dimethylphenoxy group increases lipophilicity compared to ’s 4-chloro-3,5-dimethylphenoxy variant. Chlorine’s electron-withdrawing effect may reduce metabolic stability but improve target binding in some cases . Thiazole Positioning: The target’s thiazole is directly attached to a phenyl ring, whereas uses a thiazole-methyl group. This impacts aromatic stacking interactions in biological targets .
Pharmacological Hypotheses: ’s compound 9c (with a bromophenyl-thiazole group) showed α-glucosidase inhibition, suggesting that halogenated thiazole derivatives may target metabolic enzymes . The target’s methyl groups could similarly modulate enzyme interactions. highlights thiazole-triazole hybrids as anti-inflammatory agents, implying the target’s thiazole-phenoxy scaffold may share this activity .
Q & A
Q. Optimization Strategies :
- Use controlled temperatures (0–5°C for acylation; 70–80°C for cyclization) to minimize side reactions.
- Employ catalysts like triethylamine to enhance reaction efficiency .
- Monitor purity via TLC and HPLC at each step.
How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
Answer:
Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 383.12) .
- X-ray Crystallography : Resolves stereochemistry if crystalline derivatives are obtained .
Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., N-benzyl-2-(2-methylphenoxy)propanamide) to validate assignments .
What are the structure-activity relationship (SAR) insights for this compound’s bioactivity, particularly in drug discovery?
Answer:
Key SAR observations from analogs (see Table 1):
Advanced Research Gap : The role of the thiazole’s sulfur atom in redox-mediated cytotoxicity remains underexplored .
How should researchers design experiments to resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
Answer:
Step 1 : Standardize assay conditions:
- Use identical cell lines (e.g., HeLa for anticancer; RAW 264.7 for anti-inflammatory) and control compounds.
- Validate purity (>95% by HPLC) to exclude impurity-driven effects .
Step 2 : Mechanistic studies:
- Target Engagement Assays : Measure inhibition of COX-2 (anti-inflammatory) vs. topoisomerase II (anticancer) .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to identify pathway-specific effects .
Case Study : Contradictions in N-benzyl-2-(2-methylphenoxy)propanamide analogs were resolved by identifying off-target kinase interactions .
What methodologies are recommended for studying this compound’s metabolic stability and toxicity in preclinical models?
Answer:
In Vitro Approaches :
Q. In Vivo Design :
- Administer via oral gavage in rodent models; collect plasma at t = 0.5, 1, 2, 4, 8, 24h for pharmacokinetic profiling .
- Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
How can computational tools enhance the understanding of this compound’s mechanism of action?
Answer:
Molecular Dynamics (MD) Simulations :
- Model binding to proposed targets (e.g., EGFR kinase) using AMBER or GROMACS. Focus on hydrogen bonding with the propanamide carbonyl .
QSAR Modeling : - Train models on analogs’ IC50 data to predict bioactivity and prioritize derivatives for synthesis .
Validation : Cross-check docking poses with mutagenesis data (e.g., alanine scanning of target residues) .
What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
Answer:
Key Challenges :
- Low yields in thiazole cyclization (~40% in lab-scale) .
- Purification difficulties due to hydrophobic byproducts.
Q. Solutions :
- Flow Chemistry : Implement continuous flow reactors for improved heat/mass transfer during cyclization .
- Prep-HPLC : Use C18 columns with acetonitrile/water gradients for high-purity isolation .
How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Answer:
Stability Profile :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
